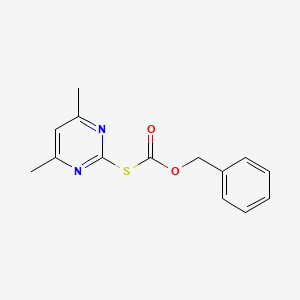

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-10-8-11(2)16-13(15-10)19-14(17)18-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAUFTRWMCEXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194956 | |

| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42116-21-2 | |

| Record name | S-(4,6-Dimethyl-2-pyrimidinyl) O-(phenylmethyl) carbonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042116212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, a notable heterocyclic compound, has garnered attention in the scientific community primarily for its role as a key intermediate in the synthesis of Ubenimex (Bestatin). Ubenimex is an immunomodulatory agent and a competitive protease inhibitor used in cancer therapy. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is an off-white to light yellow solid. A summary of its key chemical and physical properties is presented in the table below.[1]

| Property | Value | Reference |

| CAS Number | 42116-21-2 | [1][2] |

| Molecular Formula | C₁₄H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 274.34 g/mol | [1] |

| Melting Point | 60-66 °C | |

| Boiling Point (Predicted) | 455.2 ± 55.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [3] |

| Appearance | Off-white to light yellow solid | [1] |

| Synonyms | O-Benzyl S-(4,6-dimethyl-2-pyrimidinyl)carbonothioate, Z-Reagent | [2] |

Synthesis

Logical Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine

A well-established method for the synthesis of 2-mercapto-4,6-dimethylpyrimidine involves the condensation of acetylacetone with thiourea.[4] This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Materials:

-

Acetylacetone

-

Thiourea

-

Sodium metal

-

Absolute ethanol

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, add thiourea and stir until it dissolves.

-

Add acetylacetone dropwise to the reaction mixture.

-

Reflux the mixture for several hours.

-

After cooling, the product precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound

The second step involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with benzyl chloroformate. This is a nucleophilic acyl substitution where the sulfur atom of the mercaptopyrimidine attacks the carbonyl carbon of the benzyl chloroformate.

Materials:

-

2-Mercapto-4,6-dimethylpyrimidine

-

Benzyl chloroformate

-

A suitable base (e.g., triethylamine or pyridine)

-

An inert solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve 2-mercapto-4,6-dimethylpyrimidine in an inert solvent.

-

Add a base to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add benzyl chloroformate to the cooled solution.

-

Allow the reaction to proceed at a low temperature and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Biological Activity

The primary documented biological relevance of this compound is its role as a precursor in the chemical synthesis of Ubenimex.

Beyond this, the broader class of pyrimidine derivatives has been investigated for various biological activities. Notably, several studies have explored the potential of pyrimidine derivatives as plant growth regulators.[2][4][5] These compounds have been shown to influence various aspects of plant development, including shoot and root growth.[4] Some pyrimidine derivatives exhibit auxin-like or cytokinin-like activity, suggesting they may interact with plant hormone signaling pathways.[4]

While no specific studies on the plant growth-regulating properties of this compound were identified, the general activity of the pyrimidine scaffold suggests this could be a potential area for future research.

Characterization Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data:

-

Aromatic protons (benzyl group): A multiplet in the range of 7.2-7.5 ppm.

-

Methylene protons (-CH₂-): A singlet around 5.3-5.5 ppm.

-

Pyrimidine proton (-CH=): A singlet around 6.8-7.0 ppm.

-

Methyl protons (-CH₃): A singlet around 2.3-2.5 ppm.

Expected ¹³C NMR Spectral Data:

-

Carbonyl carbon (C=O): A signal in the range of 165-175 ppm.

-

Pyrimidine carbons: Signals in the aromatic region.

-

Aromatic carbons (benzyl group): Signals in the range of 127-136 ppm.

-

Methylene carbon (-CH₂-): A signal around 70 ppm.

-

Methyl carbons (-CH₃): Signals around 23-25 ppm.

Expected IR Spectral Data:

-

C=O stretch (thiocarbonate): A strong absorption band around 1700-1750 cm⁻¹.

-

C-S stretch: An absorption in the fingerprint region.

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Absorptions below 3000 cm⁻¹.

Expected Mass Spectrometry Data:

-

The molecular ion peak (M⁺) would be expected at m/z = 274.

Conclusion

This compound is a valuable synthetic intermediate, particularly in the production of the anticancer drug Ubenimex. While its own biological activities are not extensively studied, the broader class of pyrimidine derivatives shows promise, especially in the area of plant growth regulation. This guide provides a foundational understanding of this compound, summarizing its known properties and outlining a logical synthetic pathway. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its potential biological applications beyond its current role as a synthetic precursor.

References

- 1. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]

- 2. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemnet.com]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (CAS: 42116-21-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this technical guide for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (CAS: 42116-21-2) is based on currently available data from chemical suppliers and a review of related scientific literature. It is important to note that this compound is not extensively studied, and specific data regarding its biological activity, mechanism of action, and detailed experimental protocols are limited. The information on potential synthesis and biological relevance is largely extrapolated from general chemical principles and studies on structurally related compounds.

Chemical and Physical Properties

This compound, also known as O-Benzyl S-(4,6-dimethylpyrimidin-2-yl) carbonothioate or "Z-reagent," is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 42116-21-2 | [1][2] |

| Molecular Formula | C₁₄H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 274.34 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 60-66 °C | [1] |

| Boiling Point (Predicted) | 455.2 ± 55.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |

| InChI Key | DGAUFTRWMCEXLW-UHFFFAOYSA-N | [1] |

| Storage Temperature | 4°C, stored under nitrogen | [1] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. The available safety data is summarized below.

| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning | GHS07 |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Potential Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4,6-dimethylpyrimidine-2-thiol[3]

-

Benzyl chloroformate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Thiolate: To a solution of 4,6-dimethylpyrimidine-2-thiol (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Thiocarbonate Formation: Cool the reaction mixture back to 0 °C. Add benzyl chloroformate (1.1 eq) dropwise. Allow the reaction to proceed at 0 °C for one hour and then at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.

Biological Activity and Potential Applications in Drug Development

There is currently no specific, publicly available data on the biological activity or mechanism of action of this compound. However, the structural motifs present in the molecule, namely the pyrimidine ring and the thiocarbonate group, are found in various biologically active compounds.

The Pyrimidine Scaffold

The pyrimidine ring is a core structure in numerous pharmacologically active molecules.[1][2][4][5][6] Derivatives of pyrimidine have been reported to exhibit a wide range of biological activities, including:

-

Antihypertensive [5]

A study on other S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol has indicated potential plant growth-stimulating activity.[7][8][9][10]

The Thiocarbonate Moiety

The thiocarbonate group is less common in pharmaceuticals but is of interest in medicinal chemistry. Some alkylsulfenyl thiocarbonates have been investigated as precursors to hydropersulfides, which can play a role in attenuating oxidative stress.[11] The reactivity and biological relevance of the thiocarbonate functional group are areas of ongoing research.[12]

Potential Structure-Activity Relationship

The diagram below illustrates the key structural components of this compound and their potential, though unconfirmed, contributions to biological activity based on related compounds.

Caption: Conceptual diagram of potential structure-activity relationships.

Conclusion and Future Directions

This compound (CAS: 42116-21-2) is a chemical for which basic physical and safety data are available. However, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and potential applications in drug discovery and development.

Based on its structural components, it is plausible that this molecule could be investigated for a range of pharmacological activities associated with the pyrimidine nucleus. Future research would be required to:

-

Develop and optimize a reliable synthesis protocol.

-

Screen the compound against a variety of biological targets to identify any potential therapeutic activity.

-

Investigate its mechanism of action if any significant biological activity is discovered.

-

Evaluate its pharmacokinetic and toxicological properties.

For researchers and drug development professionals, this compound represents an under-explored area of chemical space that may warrant further investigation.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. wjarr.com [wjarr.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. Alkylsulfenyl thiocarbonates: precursors to hydropersulfides potently attenuate oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thio sugars: biological relevance as potential new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, a key reagent in organic synthesis. This document outlines the core chemical principles, a detailed experimental protocol, and relevant data presented in a clear, structured format to aid researchers in its successful preparation.

Introduction

This compound, also known by the trivial name "Z-Reagent," is a chemical compound with the CAS number 42116-21-2.[1][2] It serves as a valuable reagent in various organic transformations. The synthesis of this compound is of significant interest to professionals in drug development and medicinal chemistry due to the prevalence of the pyrimidine scaffold in pharmacologically active molecules. This guide details a reliable synthetic pathway for its preparation.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4,6-dimethylpyrimidine-2-thiol and a suitable benzylating agent, such as benzyl chloroformate or benzyl chloride, in the presence of a base. The sulfur atom of the thiol group acts as the nucleophile, attacking the electrophilic carbon of the benzylating agent.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 42116-21-2 | [1][2] |

| Molecular Formula | C₁₄H₁₄N₂O₂S | [1] |

| Molecular Weight | 274.34 g/mol | [1] |

| Melting Point | 60-66 °C | [2][3] |

| Boiling Point | 455.2 ± 55.0 °C (Predicted) | [2][3] |

| Appearance | Solid | [3] |

Detailed Experimental Protocol

This protocol is based on established procedures for the S-alkylation of pyrimidine thiols.[4][5]

4.1. Materials and Reagents

-

4,6-Dimethylpyrimidine-2-thiol

-

Benzyl chloroformate (or Benzyl chloride)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Methanol (MeOH) or Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

4.3. Reaction Procedure

The following workflow outlines the steps for the synthesis.

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Instructions:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4,6-dimethylpyrimidine-2-thiol and 1.1 equivalents of a suitable base (e.g., sodium hydroxide or potassium carbonate) in a minimal amount of an appropriate solvent (e.g., methanol or DMF).

-

Cool the resulting mixture in an ice bath with continuous stirring.

-

Slowly add 1.05 equivalents of the benzylating agent (benzyl chloroformate or benzyl chloride) dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

4.4. Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (60-66 °C).[2][3]

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify characteristic functional group vibrations, such as the C=O stretch of the thiocarbonate.

-

Mass Spectrometry: To confirm the molecular weight.

-

Comparative Data for S-Benzylation Reactions

| Method | Benzylating Agent | Base | Solvent | Reaction Time (hours) | Yield (%) | Reference |

| Standard | Benzyl chloride | K₂CO₃ | DMF | 2 - 12 | 50 - 94 | [5] |

| Alternative 1 | Benzyl bromide | Triethylamine | THF | 24 | 55 - 60 | [5] |

| Alternative 2 | Benzyl chloride | 10% aq. NaOH | Dichloromethane | 0.08 (5 mins) | High (not specified) | [5] |

| Analogous Pyrimidine | Benzyl chloride | NaOH | Methanol | Not specified | 71 | [4] |

This comparative data suggests that the choice of base and solvent system can significantly impact the reaction time and yield. A biphasic system with a phase-transfer catalyst (as in Alternative 2) may offer a more rapid reaction.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Benzyl chloroformate and benzyl chloride are lachrymators and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound. The detailed experimental protocol, based on analogous and well-established chemical transformations, offers a reliable pathway for obtaining the target compound. The provided data and diagrams are intended to facilitate a deeper understanding of the synthetic process for researchers and professionals in the field of organic and medicinal chemistry.

References

Technical Guide: A Mechanistic Overview of the Benzyl S-4,6-dimethylpyrimidin-2-yl Thiocarbonate Core Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, comprehensive studies detailing the specific mechanism of action for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (CAS: 42116-21-2) are not extensively available in peer-reviewed literature. This guide provides an in-depth analysis of the core functional moiety, S-(4,6-dimethylpyrimidin-2-yl), based on the well-documented activities of its closely related derivatives. The primary mechanism explored is the inhibition of Sirtuin 2 (SIRT2), a key therapeutic target in oncology and neurodegenerative diseases.

Introduction to the 4,6-Dimethylpyrimidin-2-yl Thio-Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active compounds, including several approved drugs.[1] Its derivatives are known to possess a wide range of activities, including anticancer, antifungal, and antibacterial properties.[2][3][4] The specific scaffold, characterized by a 4,6-dimethylpyrimidine ring linked via a thioether bond, serves as a versatile pharmacophore. While the titular compound, this compound, is recognized as a chemical reagent[5][6], its detailed biological mechanism is not fully elucidated. However, extensive research on derivatives containing the identical (4,6-dimethylpyrimidin-2-yl)thio core provides a robust framework for understanding its likely mechanism of action.

A pivotal study on a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives has identified this class of compounds as potent and selective inhibitors of Human Sirtuin 2 (SIRT2).[7] SIRT2 is a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[7] Its dysregulation is linked to several cancers, making it a prime target for therapeutic intervention.[7]

Core Mechanism of Action: SIRT2 Inhibition

The primary hypothesized mechanism of action for the (4,6-dimethylpyrimidin-2-yl)thio scaffold is the inhibition of the NAD+-dependent deacetylase SIRT2.

Signaling Pathway of SIRT2 Inhibition:

SIRT2's primary cytosolic target is α-tubulin, a key component of microtubules. By deacetylating α-tubulin at the Lys40 position, SIRT2 influences microtubule dynamics and stability. Inhibition of SIRT2 by compounds featuring the (4,6-dimethylpyrimidin-2-yl)thio core leads to a hyperacetylated state of α-tubulin. This disruption of microtubule function can trigger cell cycle arrest and ultimately induce apoptosis, particularly in rapidly dividing cancer cells.[7]

Quantitative Data

Structure-activity relationship (SAR) studies have yielded several potent SIRT2 inhibitors based on the core scaffold. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50).[7]

| Compound ID | Structure Modification (R-group) | SIRT2 IC50 (nM) | Selectivity (vs. SIRT1) | Selectivity (vs. SIRT3) |

| 28e | 4-Fluoro-N-phenylacetamide | 42 | >200-fold | >200-fold |

| 28a | N-phenylacetamide | 150 | - | - |

| 28c | 4-Chloro-N-phenylacetamide | 88 | - | - |

| 28d | 4-Bromo-N-phenylacetamide | 75 | - | - |

| 28f | 4-Methyl-N-phenylacetamide | 110 | - | - |

Data extracted from a study on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives.[7]

Experimental Protocols

The determination of SIRT2 inhibitory activity and the cellular mechanism involves several key experimental procedures.

This assay quantifies the direct inhibitory effect of the compound on purified SIRT2 enzyme.

-

Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme is purified. A fluorogenic substrate, such as a peptide containing an acetylated lysine residue coupled to a fluorophore, is prepared.

-

Reaction Mixture: The test compound (at various concentrations) is pre-incubated with SIRT2 enzyme in an assay buffer. NAD+ is included as a necessary co-factor for the deacetylation reaction.

-

Initiation and Incubation: The reaction is initiated by adding the fluorogenic substrate to the enzyme-compound mixture. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.

-

Development: A developer solution is added, which cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

-

Detection: Fluorescence is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay confirms the compound's mechanism in a cellular context by measuring the acetylation level of its target, α-tubulin.

-

Cell Culture and Treatment: A relevant cell line (e.g., MCF-7 human breast cancer cells) is cultured.[7] Cells are treated with the test compound at various concentrations for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

It is then incubated with a primary antibody specific for acetylated α-tubulin.

-

A separate membrane or the same stripped membrane is incubated with a primary antibody for total α-tubulin or a loading control (e.g., GAPDH) to normalize the data.

-

The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

Analysis: The band intensity for acetylated α-tubulin is quantified and normalized to the loading control. An increase in the signal indicates inhibition of SIRT2.[7]

Conclusion and Future Directions

The S-(4,6-dimethylpyrimidin-2-yl) core, present in this compound, is a validated pharmacophore for potent and selective SIRT2 inhibition. The mechanism proceeds through the elevation of α-tubulin acetylation, leading to microtubule disruption and anticancer effects.[7] This foundational data provides a strong rationale for the further investigation of this compound and its analogues as potential therapeutic agents. Future studies should focus on direct enzymatic and cellular assays of the title compound to confirm this hypothesized mechanism and evaluate its potential for development in oncology or other SIRT2-related pathologies.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. wjarr.com [wjarr.com]

- 5. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]

- 6. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemnet.com]

- 7. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the request for comprehensive spectroscopic data (NMR, IR, MS) for the compound Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate. Despite a thorough search of scientific literature and chemical databases, specific experimental spectroscopic data for this compound could not be located. This document outlines the general experimental protocols for acquiring such data and provides a logical workflow for the characterization of a novel synthesized compound.

Introduction

This compound, with the chemical formula C₁₄H₁₄N₂O₂S and a molecular weight of approximately 274.34 g/mol , is a molecule of interest in synthetic and medicinal chemistry. Its structural features, including the benzyl group, the pyrimidine ring, and the thiocarbonate linkage, suggest potential applications in various chemical and biological systems. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and other newly synthesized compounds. However, a comprehensive search has revealed a lack of publicly available experimental NMR, IR, and MS data for this specific molecule.

This guide, therefore, serves a dual purpose: to report the absence of available data and to provide a standardized framework of experimental methodologies that researchers can employ to generate this critical information.

Data Presentation (Hypothetical)

While no specific data was found, the following tables are structured to present the anticipated spectroscopic information for this compound once it is acquired.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Predicted | s, d, t, q, m | #H | Value | Aromatic-H, CH₂-Benzyl, CH₃-Pyrimidine, CH-Pyrimidine |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Predicted | C=O, C=S, Aromatic-C, C-Pyrimidine, CH₂-Benzyl, CH₃-Pyrimidine |

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | s, m, w, br | C=O stretch, C-O stretch, C-S stretch, Aromatic C-H stretch, Alkyl C-H stretch, C=N stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| Predicted | Value | [M]⁺, [M+H]⁺, [M+Na]⁺, key fragments |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Data Acquisition and Processing:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mass spectrometer's mobile phase.

-

The solution is then introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

-

Mass Range: A range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

-

Capillary Voltage, Cone Voltage, and other source parameters: These should be optimized to maximize the signal of the molecular ion.

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While specific spectroscopic data for this compound is not currently available in the public domain, this guide provides the necessary framework for its acquisition and analysis. The detailed experimental protocols for NMR, IR, and MS are standard methodologies in chemical research and should yield the data required for a full structural elucidation and characterization of the compound. Researchers working with this molecule are encouraged to perform these analyses to contribute this foundational data to the scientific community.

Stability and reactivity of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

An In-depth Technical Guide on the Stability and Reactivity of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the common name "Z-Reagent," is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its molecular structure, featuring a thiocarbonate functional group attached to a benzyl group and a dimethylpyrimidine ring, imparts a unique combination of reactivity and relative stability that is leveraged in the construction of complex molecules. This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting available data, outlining experimental protocols for its use, and illustrating key chemical transformations.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is provided in the table below. This information is crucial for its proper handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 42116-21-2 |

| Molecular Formula | C₁₄H₁₄N₂O₂S |

| Molecular Weight | 274.34 g/mol |

| Appearance | Pale yellow to brown crystalline powder |

| Melting Point | 60-66 °C |

| Boiling Point | 455.2 ± 55.0 °C at 760 mmHg |

| Purity | ≥ 97% |

Stability Profile

While specific quantitative kinetic data for the degradation of this compound is not extensively documented in publicly available literature, its structural features and general knowledge of thiocarbonate chemistry provide insights into its stability. The recommended storage condition of 4°C under a nitrogen atmosphere suggests that the compound is sensitive to elevated temperatures and oxidation.

Thermal Stability: Thiocarbonates, as a class of compounds, can be susceptible to thermal decomposition. The stability of benzyl-type compounds can also be influenced by temperature. It is advisable to handle this compound at controlled room temperature for routine manipulations and to store it under refrigeration for long-term preservation.

Hydrolytic Stability: The thiocarbonate linkage is prone to hydrolysis, particularly under basic or strongly acidic conditions. The rate of hydrolysis is influenced by pH, with increased rates typically observed at pH values away from neutral. For reactions involving this reagent in protic solvents, careful control of the pH is recommended to minimize degradation. Studies on related thiocarbonates suggest that the presence of water can lead to their slow decomposition.

Oxidative Stability: The presence of a sulfur atom in the thiocarbonate group makes the molecule potentially susceptible to oxidation. Storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidative degradation.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as an electrophilic reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group, a common protecting group for amines in peptide synthesis and other areas of organic chemistry. It serves as a key intermediate in the synthesis of the immunostimulant drug, Ubenimex.

Reaction with Amines: Benzyloxycarbonylation

The key reaction of this compound is its reaction with primary and secondary amines to form N-Cbz protected amines. The 4,6-dimethylpyrimidin-2-ylthiolate group serves as a good leaving group, facilitating the nucleophilic attack of the amine on the carbonyl carbon of the thiocarbonate.

General Reaction Scheme:

Caption: General benzyloxycarbonylation reaction.

Role in the Synthesis of Ubenimex

A critical application of this compound is in the synthesis of Ubenimex. In this multi-step synthesis, it is used to introduce the Cbz protecting group onto an amino acid intermediate. This step is crucial for controlling the reactivity of the amine functionality during subsequent transformations.

A patent describing the preparation of Ubenimex outlines the use of this compound for the benzyloxycarbonylation of (2S, 3R)-3-amino-2-hydroxy-4-phenyl butyric acid. This reaction is a key step in the construction of the Ubenimex backbone.

Experimental Protocols

While a highly detailed, step-by-step experimental protocol for a specific reaction is not available in the public domain, the following represents a generalized procedure for the N-benzyloxycarbonylation of an amine using this compound, based on standard organic synthesis practices.

General Protocol for N-Benzyloxycarbonylation:

-

Dissolution of Amine: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Addition of Base (Optional but Recommended): Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to act as a proton scavenger. Typically, 1.1 to 1.5 equivalents of the base are used.

-

Addition of Z-Reagent: Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., water or a mild acid like ammonium chloride). Extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Caption: Experimental workflow for N-benzyloxycarbonylation.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the Cbz protecting group. While it offers a reliable method for this transformation, users should be mindful of its potential sensitivity to heat, moisture, and oxygen. Proper storage and handling are essential to maintain its reactivity and purity. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical intermediate. Further research into the quantitative stability and reaction kinetics of this compound would be beneficial for optimizing its use in large-scale pharmaceutical manufacturing.

Technical Guide: Solubility Profile of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate. Due to a lack of publicly available experimental data, this document outlines the theoretical and practical methodologies for determining and predicting its solubility in various organic solvents. It is intended to serve as a foundational resource for researchers initiating studies on this compound, providing established protocols and data presentation formats to guide experimental work. The guide covers physicochemical properties, predictive models for solubility, and a detailed experimental protocol for solubility determination.

Introduction

This compound (CAS No. 42116-21-2) is an organic compound with potential applications in chemical synthesis and pharmaceutical development.[1][2][3] Its efficacy in various applications is intrinsically linked to its solubility in different solvent systems. Understanding the solubility profile is critical for process development, formulation design, and ensuring bioavailability in potential therapeutic applications. This guide addresses the current information gap by presenting a framework for the systematic evaluation of its solubility.

Physicochemical Properties:

-

Molecular Weight: 274.34 g/mol [1]

-

Appearance: Off-white to light yellow solid

-

Melting Point: 60-66 °C[3]

-

Boiling Point (Predicted): 455.2 ± 55.0 °C[3]

-

Density (Predicted): 1.25 ± 0.1 g/cm³[3]

Predicting Solubility: Computational Approaches

In the absence of experimental data, computational models offer a valuable first approximation of a compound's solubility. These methods can help in prioritizing solvents for experimental screening.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the chemical structure of a compound with its physical properties, including solubility.[4] By inputting molecular descriptors of this compound, it is possible to estimate its solubility in various solvents.

-

Thermodynamic Models (e.g., UNIFAC, COSMO-RS): These models are based on group contributions or surface charge distributions to predict thermodynamic properties like activity coefficients, from which solubility can be calculated.[5][6] These methods can provide more physically meaningful predictions.

-

Machine Learning and AI: Modern approaches utilizing machine learning and deep learning algorithms, trained on large datasets of known solubility data, can provide highly accurate predictions for new compounds.[5][7][8]

It is important to note that while predictive models are useful for initial screening, experimental verification is essential for accurate solubility determination.

Experimental Determination of Solubility

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details a recommended methodology based on the saturation shake-flask method, which is considered the gold standard.[9]

Experimental Protocol: Saturation Shake-Flask Method

This method involves creating a saturated solution of the compound and then measuring its concentration.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. As no experimental data is currently available, the following table serves as a template for reporting results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Hypothetical Data | ||||

| Ethanol | 25 | Value | Value | Shake-Flask/HPLC |

| Methanol | 25 | Value | Value | Shake-Flask/HPLC |

| Acetone | 25 | Value | Value | Shake-Flask/HPLC |

| Acetonitrile | 25 | Value | Value | Shake-Flask/HPLC |

| Dimethyl Sulfoxide | 25 | Value | Value | Shake-Flask/HPLC |

| Ethyl Acetate | 25 | Value | Value | Shake-Flask/HPLC |

Visualizing the Experimental Workflow

A clear workflow diagram can aid in the understanding and implementation of the experimental protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific solubility data for this compound is not yet available in the literature, this guide provides a robust framework for its determination. By employing a combination of computational prediction for initial solvent screening and a standardized experimental protocol like the saturation shake-flask method, researchers can systematically and accurately characterize the solubility profile of this compound. The methodologies and data presentation formats outlined herein are intended to support further research and development involving this promising molecule.

References

- 1. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]

- 2. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemnet.com]

- 3. chembk.com [chembk.com]

- 4. youtube.com [youtube.com]

- 5. d-nb.info [d-nb.info]

- 6. Prediction of solubility of solid organic compounds in solvents by UNIFAC | Semantic Scholar [semanticscholar.org]

- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 8. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (Z-Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, commonly known in the scientific community as the Z-Reagent, is a versatile chemical compound with significant applications in organic synthesis, particularly in the field of peptide chemistry. Its utility primarily stems from its role as a protecting group for amines, where the benzyloxycarbonyl (Z) group can be selectively introduced onto a substrate. This guide provides a comprehensive overview of the Z-Reagent, including its synonyms, chemical properties, a detailed experimental protocol for its application in amine protection, and a logical workflow for its use.

Synonyms and Identifiers

For clarity and comprehensive database searching, a list of synonyms and identifiers for this compound is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Systematic Name | This compound |

| Common Name | Z-Reagent |

| CAS Number | 42116-21-2[1][2][3] |

| Other Synonyms | O-Benzyl S-(4,6-Dimethyl-2-Pyrimidinyl)Carbonothionate[2], Carbonothioic acid S-(4,6-dimethyl-2-pyrimidinyl) O-(phenylmethyl) ester[2], Benzyl-4,6-dimethyl-pyrimidine-2-thio formate[1][2][3], benzyl-4,6-dimethylpyrimidyl-2-thiol-carbonate[1][2], carbonothionate[1][2], benzyl S-(4,6-dimethylpyrimidin-2-yl)thiolcarbonate[1], Thiocarbonic acid O-benzyl ester S-(4,6-dimethyl-pyrimidin-2-yl) ester[2] |

| Molecular Formula | C₁₄H₁₄N₂O₂S[1][2][3] |

| Molecular Weight | 274.34 g/mol [1][2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of the Z-Reagent is presented in Table 2, providing essential data for its handling, storage, and use in experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Off-white to light yellow Solid |

| Melting Point | 60-66 °C[1][3] |

| Boiling Point (Predicted) | 455.2 ± 55.0 °C at 760 mmHg[1][3] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³[1][3] |

| Storage Temperature | Refrigerator (+4°C)[1] |

| Flash Point | 229.1 °C[3] |

| Refractive Index | 1.608[3] |

Experimental Protocol: Amine Protection using Z-Reagent

The primary application of this compound (Z-Reagent) is the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group to an amine. This protocol is fundamental in peptide synthesis and other areas of organic chemistry where temporary masking of an amine's nucleophilicity is required.[4][5]

Objective: To protect a primary or secondary amine with the benzyloxycarbonyl (Z) group using the Z-Reagent.

Materials:

-

Amine-containing substrate

-

This compound (Z-Reagent)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Mild base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))

-

Stirring apparatus

-

Reaction vessel

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing substrate (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Base Addition: Add a mild base (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the acidic byproducts of the reaction.

-

Reagent Addition: While stirring, add a solution of this compound (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the reaction solvent.

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Z-protected amine.

Logical Workflow for Z-Reagent in Peptide Synthesis

The following diagram illustrates a typical workflow for the utilization of the Z-Reagent in the context of solution-phase peptide synthesis.

Signaling Pathways and Experimental Workflows

Currently, there is no direct evidence in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role is that of a synthetic tool in chemical and pharmaceutical research. The experimental workflow for its use is centered around the protection of amine functionalities, as detailed in the protocol and workflow diagram above.

The mechanism of amine protection with the Z-Reagent follows a nucleophilic acyl substitution pathway. The amine nitrogen attacks the electrophilic carbonyl carbon of the thiocarbonate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the displacement of the 4,6-dimethylpyrimidin-2-thiolate as a leaving group, yielding the stable Z-protected amine (a carbamate).

Conclusion

This compound, or the Z-Reagent, is a valuable tool for the protection of amines in organic synthesis. Its well-defined properties and reactivity make it a reliable choice for researchers in drug development and peptide chemistry. The provided protocol and workflow diagrams offer a practical guide for its effective implementation in the laboratory. While its direct biological activity is not documented, its role in the synthesis of biologically active molecules is of significant importance.

References

An In-depth Technical Guide to Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, a key chemical intermediate in the synthesis of the immunostimulant drug Ubenimex. The document details its discovery and historical context, outlines a plausible synthetic pathway, and explores its potential biological significance, with a particular focus on the emerging role of the 4,6-dimethylpyrimidin-2-yl thio moiety in the inhibition of Sirtuin 2 (SIRT2). This guide includes detailed experimental protocols for relevant assays, quantitative data where available, and visualizations of key pathways to support further research and development.

Introduction

This compound, also known by its designation "Z-Reagent," is a pyrimidine derivative that has garnered interest primarily as a crucial building block in pharmaceutical synthesis. Its molecular structure features a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] While its direct therapeutic applications have not been extensively explored, its role as a synthetic intermediate and the biological activities of structurally related compounds warrant a detailed examination.

This guide aims to consolidate the available scientific information on this compound, offering a technical resource for researchers in drug discovery and development.

Discovery and History

The specific discovery of this compound is not well-documented in publicly available literature. However, the history of pyrimidine chemistry dates back to the 19th century, with systematic studies beginning in 1884.[2] The development of pyrimidine derivatives has been a cornerstone of medicinal chemistry, leading to a wide range of therapeutic agents.[1]

The primary historical and ongoing significance of this compound lies in its application as a key intermediate in the synthesis of Ubenimex (also known as Bestatin).[3][4][5] Ubenimex is an immunostimulant used in the treatment of cancer.[6] The use of this compound in this context highlights its importance as a chemical reagent for the introduction of a protected thiol group in multi-step organic syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 42116-21-2 | [7] |

| Molecular Formula | C₁₄H₁₄N₂O₂S | [7] |

| Molecular Weight | 274.34 g/mol | [7] |

| Appearance | Pale yellow to brown crystalline powder | [8] |

| Purity | ≥97% | [8] |

Synthesis

A generalized experimental protocol for a similar reaction is described below.

Experimental Protocol: Synthesis of a Benzyl S-pyrimidin-2-yl thiocarbonate derivative

This protocol is adapted from general methods for the synthesis of thiocarbonates.

Materials:

-

4,6-dimethylpyrimidine-2-thiol

-

Benzyl chloroformate[10]

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Organic base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dimethylpyrimidine-2-thiol in the anhydrous aprotic solvent.

-

Add the organic base to the reaction mixture and stir for a short period at room temperature.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzyl chloroformate in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

While there is a lack of direct biological activity data for this compound itself, significant insights can be drawn from studies on structurally related compounds. The 4,6-dimethylpyrimidin-2-yl thio core is a key pharmacophore in a series of potent and selective inhibitors of Sirtuin 2 (SIRT2).

SIRT2 is a member of the sirtuin family of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. Dysregulation of SIRT2 has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

The 4,6-dimethylpyrimidin-2-yl thio Moiety as a SIRT2 Inhibitor

Research has shown that derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide are potent and selective inhibitors of SIRT2.[11] The structure-activity relationship (SAR) studies in this class of compounds indicate that the 4,6-dimethylpyrimidin-2-yl thio moiety is critical for binding to the SIRT2 active site.

Proposed Signaling Pathway

The proposed mechanism of action for compounds containing the 4,6-dimethylpyrimidin-2-yl thio core involves the inhibition of SIRT2's deacetylase activity. This leads to the hyperacetylation of SIRT2 substrates, such as α-tubulin, which can, in turn, affect microtubule dynamics and cell cycle progression, ultimately leading to anti-proliferative effects in cancer cells.

Caption: Proposed SIRT2 inhibition pathway by 4,6-dimethylpyrimidin-2-yl thio compounds.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential SIRT2 inhibitory activity of this compound or its derivatives.

SIRT2 Enzymatic Assay

This protocol is based on commercially available SIRT2 inhibitor screening kits.[12]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate

-

NAD⁺

-

Assay buffer

-

Developer solution

-

Test compound (dissolved in DMSO)

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, SIRT2 enzyme, and NAD⁺.

-

Add the diluted test compound or vehicle (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic SIRT2 substrate to all wells.

-

Incubate the plate at 37°C for a further period (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for a short period (e.g., 10-15 minutes) protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based Assay for SIRT2 Inhibition in MCF-7 Cells

This protocol assesses the effect of a test compound on the acetylation of α-tubulin, a known SIRT2 substrate, in a human breast cancer cell line.[8][13]

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

Lysis buffer

-

Primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin, anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

Western blotting reagents and equipment

Procedure:

-

Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin and the loading control (β-actin).

Quantitative Data

As of the writing of this guide, there is no publicly available quantitative biological data for this compound. However, for structurally related 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, potent SIRT2 inhibition has been reported.

| Compound ID | SIRT2 IC₅₀ (nM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |

| 28e | 42 | >2380 | >2380 | [11] |

This data highlights the potential of the 4,6-dimethylpyrimidin-2-yl thio scaffold for the development of selective SIRT2 inhibitors.

Conclusion

This compound is a valuable chemical intermediate, most notably in the synthesis of the anticancer agent Ubenimex. While its own biological activity has not been extensively characterized, its core structure, the 4,6-dimethylpyrimidin-2-yl thio moiety, is a key component of potent and selective SIRT2 inhibitors. This suggests a promising avenue for future drug discovery efforts. The experimental protocols and data presented in this technical guide provide a foundation for researchers to further investigate the synthesis, biological activity, and therapeutic potential of this compound and its derivatives. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead compound in the development of novel therapeutics targeting SIRT2.

References

- 1. rsc.org [rsc.org]

- 2. assaygenie.com [assaygenie.com]

- 3. CN101891647B - Preparation method for ubenimex - Google Patents [patents.google.com]

- 4. Ubenimex - Wikipedia [en.wikipedia.org]

- 5. Ubenimex | C16H24N2O4 | CID 72172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. myskinrecipes.com [myskinrecipes.com]

- 7. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. scientists.uz [scientists.uz]

- 10. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]

- 13. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrimidine Thiocarbonates in Modern Organic Synthesis: A Technical Primer

For Immediate Release

In the ever-evolving landscape of organic chemistry, the quest for versatile and efficient synthetic methodologies is paramount. This whitepaper delves into the burgeoning field of pyrimidine thiocarbonates, illuminating their synthesis, reactivity, and burgeoning applications as powerful intermediates for constructing complex molecular architectures. This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the core principles and practical applications of this promising class of compounds.

Introduction: The Emergence of Pyrimidine Thiocarbonates

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including nucleic acids and a plethora of pharmaceuticals.[1][2][3] The strategic functionalization of this privileged scaffold is a central theme in medicinal chemistry and materials science. Thiocarbonates, particularly in the form of O-aryl/alkyl and S-alkyl derivatives, have long been recognized for their utility in radical-mediated transformations.[4][5][6][7] The convergence of these two chemical entities in the form of pyrimidine thiocarbonates has unlocked a new dimension of synthetic possibilities, offering novel pathways for C-C and C-heteroatom bond formation, deoxygenation, and the introduction of valuable functional groups.

Synthesis of Pyrimidine Thiocarbonates

The synthetic routes to pyrimidine thiocarbonates are primarily bifurcated into the preparation of S-substituted and O-substituted derivatives.

S-Alkyl Pyrimidine Thiocarbonates (Pyrimidine Thioethers)

The most common pathway to S-alkylated pyrimidine derivatives commences with the corresponding pyrimidine-2-thione. These thiones are readily synthesized through the condensation of β-dicarbonyl compounds with thiourea.[2] Subsequent S-alkylation with a suitable alkyl halide under basic conditions affords the desired S-alkyl pyrimidine thioether.[8]

A convenient one-pot synthesis of 4-pyrimidone-2-thioethers has also been reported, involving the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[9]

Experimental Protocol: General Synthesis of S-Alkyl Pyrimidine Thioethers

-

Thione Formation: A mixture of a β-dicarbonyl compound (1.0 eq.) and thiourea (1.1 eq.) in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium ethoxide, 1.2 eq.). The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is acidified, and the precipitated pyrimidine-2-thione is collected by filtration.

-

S-Alkylation: The dried pyrimidine-2-thione (1.0 eq.) is dissolved in a polar aprotic solvent (e.g., DMF or acetone). A base such as potassium carbonate (1.5 eq.) is added, followed by the dropwise addition of the desired alkyl halide (1.1 eq.). The reaction is stirred at room temperature or gentle heating until completion. The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the S-alkyl pyrimidine thioether, which may be further purified by chromatography or recrystallization.

O-Aryl/Alkyl Pyrimidine Thiocarbonates

The synthesis of O-pyrimidinyl thiocarbonates typically involves the reaction of a hydroxypyrimidine with a thiocarbonyl transfer reagent. A common and effective reagent for this transformation is O-phenyl chlorothionoformate.[10][11][12] This method allows for the conversion of the hydroxyl group on the pyrimidine ring into a thiocarbonate functionality, which can then serve as a precursor for a variety of synthetic transformations.

Experimental Protocol: Synthesis of O-Pyrimidinyl Phenylthiocarbonate

-

To a solution of the hydroxypyrimidine (1.0 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, a base such as pyridine or triethylamine (1.2 eq.) is added.

-

The solution is cooled to 0 °C, and O-phenyl chlorothionoformate (1.1 eq.) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-